molecular formula C9H8IN3 B1612140 1-(3-Iodobenzyl)-1H-1,2,4-triazole CAS No. 615534-73-1

1-(3-Iodobenzyl)-1H-1,2,4-triazole

Cat. No.: B1612140
CAS No.: 615534-73-1
M. Wt: 285.08 g/mol
InChI Key: RFHFJBONYNRFAA-UHFFFAOYSA-N
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Description

1-(3-Iodobenzyl)-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. This compound is characterized by the presence of an iodine atom attached to the benzyl group, which is further connected to the triazole ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Scientific Research Applications

1-(3-Iodobenzyl)-1H-1,2,4-triazole has a wide range of applications in scientific research:

Preparation Methods

The synthesis of 1-(3-Iodobenzyl)-1H-1,2,4-triazole typically involves the reaction of 3-iodobenzyl bromide with 1H-1,2,4-triazole under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction. The reaction is carried out in the presence of a base such as triethylamine and a solvent like polyethylene glycol (PEG 600) at elevated temperatures . This method is preferred due to its efficiency and eco-friendliness.

Chemical Reactions Analysis

1-(3-Iodobenzyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can undergo coupling reactions with various reagents to form more complex structures.

Common reagents used in these reactions include palladium catalysts, bases like triethylamine, and solvents such as PEG 600. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1-(3-Iodobenzyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can interact with various enzymes and receptors, leading to the modulation of biological pathways. The iodine atom in the benzyl group can also play a role in enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

1-(3-Iodobenzyl)-1H-1,2,4-triazole can be compared with other similar compounds such as:

Properties

IUPAC Name

1-[(3-iodophenyl)methyl]-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8IN3/c10-9-3-1-2-8(4-9)5-13-7-11-6-12-13/h1-4,6-7H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFHFJBONYNRFAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)CN2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80594533
Record name 1-[(3-Iodophenyl)methyl]-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

615534-73-1
Record name 1-[(3-Iodophenyl)methyl]-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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